molecular formula C13H16BrNO3 B1389837 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide CAS No. 1138442-58-6

2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide

Cat. No. B1389837
CAS RN: 1138442-58-6
M. Wt: 314.17 g/mol
InChI Key: AGGKSVJEGVKIDI-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H16BrNO3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature of -20°C .

Scientific Research Applications

2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has been used in a variety of scientific research applications, including drug design and delivery, protein folding, and enzyme catalysis. In drug design, this compound can be used to synthesize compounds with potential therapeutic applications. In protein folding, this compound can be used to study the folding of proteins and their interactions with other molecules. In enzyme catalysis, this compound can be used to study the mechanism of enzyme-catalyzed reactions. In addition, this compound can be used in a variety of other research applications, such as organic synthesis, polymer synthesis, and biochemistry.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide in lab experiments is its versatility. This compound can be used in a variety of applications, from drug design and delivery to protein folding and enzyme catalysis. In addition, this compound is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, one of the limitations of using this compound is that its exact mechanism of action is still not completely understood.

Future Directions

2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is the development of new compounds with potential therapeutic applications. In addition, this compound could be used to study the mechanism of enzyme-catalyzed reactions and to develop new drugs that target specific enzymes. This compound could also be used to study the structure and function of proteins and other molecules, as well as to study the structure and function of enzymes. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new drugs that target specific biochemical and physiological pathways.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

2-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-8-13(16)15-11-5-1-2-6-12(11)18-9-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGKSVJEGVKIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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